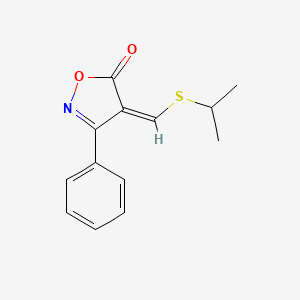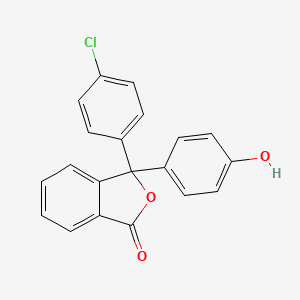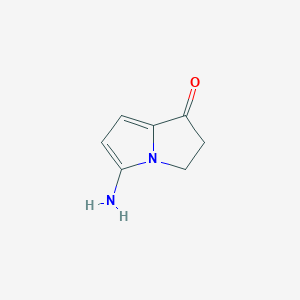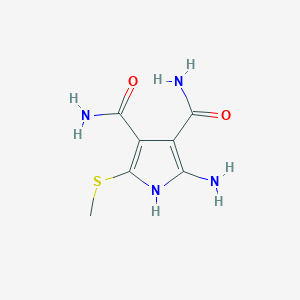
2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide is an organic compound with a unique structure that includes both amino and methylthio functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted pyrrole, followed by the introduction of amino and methylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and methylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.
類似化合物との比較
Similar Compounds
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 2-Amino-5-(methylthio)-1,3,4-oxadiazole
- 2-Amino-5-(methylthio)-1,2,4-triazole
Uniqueness
Compared to these similar compounds, 2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide offers a unique combination of functional groups and structural features. Its pyrrole core provides distinct electronic properties, while the amino and methylthio groups enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable for applications requiring specific chemical or biological interactions.
特性
CAS番号 |
38187-09-6 |
|---|---|
分子式 |
C7H10N4O2S |
分子量 |
214.25 g/mol |
IUPAC名 |
2-amino-5-methylsulfanyl-1H-pyrrole-3,4-dicarboxamide |
InChI |
InChI=1S/C7H10N4O2S/c1-14-7-3(6(10)13)2(5(9)12)4(8)11-7/h11H,8H2,1H3,(H2,9,12)(H2,10,13) |
InChIキー |
YQLHVTIDIYUNEQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=C(N1)N)C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
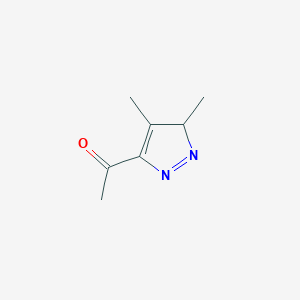
![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)


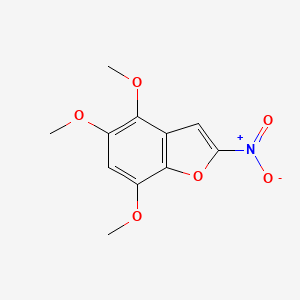
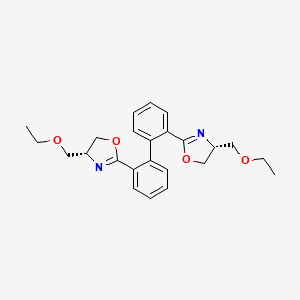
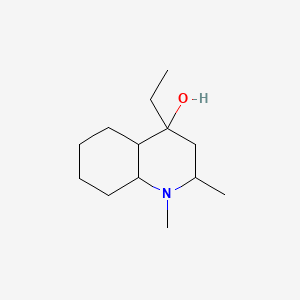

![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
